molecular formula C20H21Cl2NO B2795979 (1E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]-1-(dimethylamino)pent-1-en-3-one CAS No. 478257-63-5

(1E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]-1-(dimethylamino)pent-1-en-3-one

Cat. No.: B2795979
CAS No.: 478257-63-5
M. Wt: 362.29
InChI Key: UAOWXIKNEFQDKG-VAWYXSNFSA-N
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Description

(1E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]-1-(dimethylamino)pent-1-en-3-one is a synthetic organic compound characterized by the presence of two chlorophenyl groups and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]-1-(dimethylamino)pent-1-en-3-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the enone intermediate: This involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide to form the enone intermediate.

    Addition of the dimethylamino group: The enone intermediate is then reacted with dimethylamine under acidic conditions to introduce the dimethylamino group.

    Final coupling reaction: The final step involves coupling the intermediate with another 4-chlorobenzyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]-1-(dimethylamino)pent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(1E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]-1-(dimethylamino)pent-1-en-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]-1-(dimethylamino)pent-1-en-3-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]-1-(dimethylamino)pent-1-en-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its dual chlorophenyl groups and dimethylamino group make it a versatile compound for various applications.

Properties

IUPAC Name

(E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]-1-(dimethylamino)pent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO/c1-23(2)12-11-20(24)17(13-15-3-7-18(21)8-4-15)14-16-5-9-19(22)10-6-16/h3-12,17H,13-14H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOWXIKNEFQDKG-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C(CC1=CC=C(C=C1)Cl)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C(CC1=CC=C(C=C1)Cl)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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